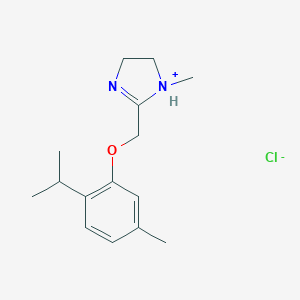

2-Imidazoline, 1-methyl-2-(thymyloxymethyl)-, hydrochloride

Description

Ditazole is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties similar to phenylbutazone . It is also known for its ability to inhibit platelet aggregation, making it useful in preventing blood clots . Ditazole is marketed under the trade name Ageroplas in Spain and Portugal .

Properties

CAS No. |

101564-98-1 |

|---|---|

Molecular Formula |

C15H22N2O.ClH |

Molecular Weight |

282.81 g/mol |

IUPAC Name |

1-methyl-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]-4,5-dihydro-1H-imidazol-1-ium;chloride |

InChI |

InChI=1S/C15H22N2O.ClH/c1-11(2)13-6-5-12(3)9-14(13)18-10-15-16-7-8-17(15)4;/h5-6,9,11H,7-8,10H2,1-4H3;1H |

InChI Key |

BHNLLWPBDOMODR-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C(C)C)OCC2=NCC[NH+]2C.[Cl-] |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OCC2=NCC[NH+]2C.[Cl-] |

Synonyms |

1-Methyl-2-(2-thymoxymethyl)-2-imidazoline hydrochloride |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ditazole involves the formation of the oxazole ring, which is a key structural component. The general synthetic route includes the reaction of 2-aminophenol with benzoyl chloride to form 2-phenylbenzoxazole. This intermediate is then reacted with ethylene oxide to introduce the diethanolamine moiety, resulting in the formation of Ditazole .

Industrial Production Methods: Industrial production of Ditazole follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions: Ditazole undergoes various chemical reactions, including:

Oxidation: Ditazole can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert Ditazole to its reduced forms.

Substitution: Substitution reactions can occur at the oxazole ring or the diethanolamine moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of halogenated derivatives and other substituted products.

Scientific Research Applications

Ditazole has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.

Medicine: Investigated for its anti-inflammatory, analgesic, and antipyretic properties. It is also studied for its potential in preventing blood clots and treating cardiovascular diseases.

Mechanism of Action

Ditazole exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, Ditazole reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever . Additionally, Ditazole inhibits platelet aggregation by blocking the action of thromboxane A2, a potent promoter of platelet aggregation .

Comparison with Similar Compounds

Phenylbutazone: Another NSAID with similar analgesic and antipyretic properties.

Ibuprofen: A widely used NSAID with anti-inflammatory, analgesic, and antipyretic effects.

Aspirin: An NSAID known for its anti-inflammatory and antiplatelet effects.

Comparison:

Phenylbutazone: Ditazole and phenylbutazone share similar anti-inflammatory and analgesic properties, but Ditazole has a unique oxazole ring structure.

Ibuprofen: While both Ditazole and ibuprofen are effective NSAIDs, Ditazole has additional antiplatelet effects.

Ditazole’s unique structure and dual action as an anti-inflammatory and antiplatelet agent make it a valuable compound in both research and clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.